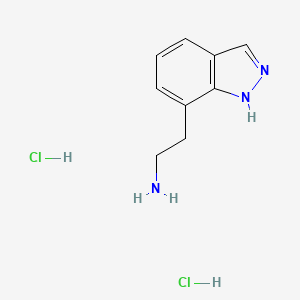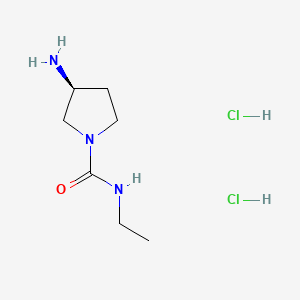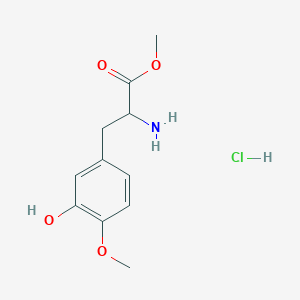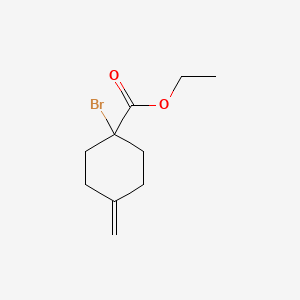![molecular formula C8H8BrClN2O B13454770 {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring system, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield various products. For instance, the formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . On the other hand, the synthesis of 3-bromoimidazo[1,2-a]pyridines is achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride include:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are synthesized from similar starting materials.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazo[1,2-a]pyridine ring system and are synthesized under similar conditions.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methanol group and the bromine atom
Eigenschaften
Molekularformel |
C8H8BrClN2O |
|---|---|
Molekulargewicht |
263.52 g/mol |
IUPAC-Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-6-1-2-11-4-7(5-12)10-8(11)3-6;/h1-4,12H,5H2;1H |
InChI-Schlüssel |
ZVKDBNZPIDDYTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C=C1Br)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)

![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)

![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)


![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)


![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
